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Compound of Interest

Compound Name: Azastanniridine

Cat. No.: B1180537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azastanniridine ring, a three-membered heterocycle containing one nitrogen and one tin

atom, represents a unique class of organotin compounds with potential applications in organic

synthesis and materials science. A thorough understanding of its structural and electronic

properties is paramount for its effective utilization. This technical guide provides an in-depth

overview of the spectroscopic techniques employed in the characterization of the

azastanniridine ring, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of azastanniridine
derivatives in solution. A combination of ¹H, ¹³C, ¹⁵N, and ¹¹⁹Sn NMR experiments provides a

comprehensive picture of the molecular framework.

Data Presentation
The following tables summarize typical NMR spectroscopic data for a hypothetical N-

substituted azastanniridine. The values are representative and may vary depending on the

substituents on the ring and the nitrogen atom.

Table 1: ¹H NMR Data for a Representative Azastanniridine
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Ring CH₂ 2.5 - 3.5 m -

N-substituent Varies - -

Table 2: ¹³C NMR Data for a Representative Azastanniridine

Carbon Chemical Shift (δ, ppm) ¹J(¹¹⁹Sn, ¹³C) (Hz)

Ring C 30 - 50 300 - 400

N-substituent C Varies -

Table 3: ¹⁵N NMR Data for a Representative Azastanniridine

Nitrogen Chemical Shift (δ, ppm) ¹J(¹¹⁹Sn, ¹⁵N) (Hz)

Ring N -150 to -250 50 - 100

Table 4: ¹¹⁹Sn NMR Data for a Representative Azastanniridine

Tin Isotope Chemical Shift (δ, ppm)

¹¹⁹Sn -100 to -200

Experimental Protocols
General Considerations:

Solvent: Deuterated solvents such as benzene-d₆, toluene-d₈, or CDCl₃ are commonly used.

The choice of solvent can influence chemical shifts.

Standard: Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR. For

¹¹⁹Sn NMR, tetramethyltin (SnMe₄) is a common external standard.
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Temperature: NMR experiments are typically performed at room temperature (298 K).

¹H NMR Spectroscopy:

Prepare a solution of the azastanniridine compound (5-10 mg) in the chosen deuterated

solvent (0.5-0.7 mL).

Acquire a standard one-dimensional ¹H NMR spectrum.

Integrate the signals to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the

connectivity of protons.

¹³C NMR Spectroscopy:

Use the same sample prepared for ¹H NMR.

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon

atom.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

¹¹⁹Sn NMR Spectroscopy:

Due to the lower natural abundance and sensitivity of the ¹¹⁹Sn nucleus, a more

concentrated sample may be required.

Acquire a one-dimensional proton-decoupled ¹¹⁹Sn NMR spectrum. The chemical shift is

highly sensitive to the coordination number and the nature of the substituents on the tin

atom.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C

atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons

and piecing together the molecular skeleton.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying characteristic functional groups within

the azastanniridine molecule.

Data Presentation
Table 5: Characteristic IR Absorption Bands for a Representative Azastanniridine

Functional Group Wavenumber (cm⁻¹) Intensity

C-H (aliphatic) 2850 - 3000 Medium-Strong

C-N stretch 1000 - 1250 Medium

Sn-C stretch 500 - 600 Medium-Weak

Sn-N stretch 400 - 500 Medium-Weak

Ring deformation 800 - 900 Medium

Experimental Protocol
Prepare a sample of the azastanniridine compound. For solid samples, this can be done by

preparing a KBr pellet or as a nujol mull. For liquid samples, a thin film between salt plates

(e.g., NaCl or KBr) can be used.

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1180537?utm_src=pdf-body
https://www.benchchem.com/product/b1180537?utm_src=pdf-body
https://www.benchchem.com/product/b1180537?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the azastanniridine, confirming its elemental composition.

Data Presentation
Table 6: Expected Mass Spectrometry Data for a Representative Azastanniridine

Ion m/z Interpretation

[M]⁺ Calculated Molecular Weight Molecular Ion

[M - R]⁺ M - mass of substituent
Loss of a substituent from the

ring or N

Isotope Pattern Characteristic for Sn Confirms the presence of tin

Experimental Protocol
Introduce a small amount of the sample into the mass spectrometer. Common ionization

techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-to-

charge ratio (m/z).

Identify the molecular ion peak ([M]⁺).

Analyze the fragmentation pattern to gain further structural information. The isotopic

distribution pattern for tin (which has several isotopes) is a key signature to look for.

X-ray Crystallography
For crystalline azastanniridine derivatives, single-crystal X-ray diffraction provides the most

definitive structural information, including bond lengths, bond angles, and the overall three-

dimensional arrangement of atoms in the solid state.

Data Presentation
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Table 7: Typical Bond Lengths and Angles for an Azastanniridine Ring

Parameter Value

Sn-N bond length 2.1 - 2.2 Å

Sn-C bond length 2.1 - 2.2 Å

C-C bond length 1.5 - 1.6 Å

C-N bond length 1.4 - 1.5 Å

C-Sn-N bond angle ~60 - 70°

Sn-C-C bond angle ~80 - 90°

C-C-N bond angle ~80 - 90°

Experimental Protocol
Grow single crystals of the azastanniridine compound suitable for X-ray diffraction. This is

often the most challenging step and may require screening various solvents and

crystallization techniques (e.g., slow evaporation, vapor diffusion).

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

Collect diffraction data by irradiating the crystal with monochromatic X-rays.

Solve and refine the crystal structure using specialized software to obtain the final atomic

coordinates and geometric parameters.

Visualizations
The following diagrams illustrate the general structure and a conceptual workflow for the

characterization of an azastanniridine ring.
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Caption: General structure of a substituted azastanniridine ring.
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Caption: Experimental workflow for the spectroscopic characterization of an azastanniridine.

This guide provides a foundational understanding of the key spectroscopic techniques for

characterizing the azastanniridine ring. The successful application of these methods will

enable researchers to unambiguously determine the structure and properties of novel

azastanniridine derivatives, paving the way for their exploration in various scientific

disciplines.

To cite this document: BenchChem. [Spectroscopic Characterization of the Azastanniridine
Ring: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1180537#spectroscopic-characterization-of-the-
azastanniridine-ring]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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